1-(diphenylmethyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine -

1-(diphenylmethyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine

Catalog Number: EVT-3660736
CAS Number:
Molecular Formula: C25H26N2OS
Molecular Weight: 402.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Manidipine, a calcium channel blocker used to treat hypertension. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This compound, along with its analog **N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10), were designed and synthesized as potential 5-HT1A receptor inhibitors. Compound 8 demonstrated high selectivity and a binding constant of 1.2 nM. []

1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

  • Compound Description: Developed as a potential treatment for Benign Prostatic Hyperplasia (BPH), HJZ-12 exhibits high selectivity for α1D and α1A-adrenergic receptors. Unlike similar drugs like Naftopidil, HJZ-12 demonstrates the ability to induce apoptosis in BPH cells through an α1-independent mechanism. []

4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide

  • Compound Description: This compound is a salt formed between a 4-(2-methoxyphenyl)piperazine-1-ium cation and a 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide anion. The crystal structure of this salt has been characterized, revealing details about its conformation and intermolecular interactions. []

1-Cinnamyl-4-(2-methoxyphenyl)piperazines

  • Compound Description: A series of 1‐cinnamyl‐4‐(2‐methoxyphenyl)piperazine derivatives were synthesized and evaluated for their affinity for dopamine D2 and serotonin 5‐HT1A, 5‐HT2A, and adrenergic (α1) receptors. This study aimed to develop new antipsychotic agents with improved pharmacological profiles. []

4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10)

  • Compound Description: WC-10 is a N-phenyl piperazine analog recognized for its high affinity and selectivity for dopamine D3 receptors over dopamine D2 receptors. [, ]

4-(2′-Methoxyphenyl)-1-[2′-[N‐2″‐Pyridinyl)‐p‐[18F]Fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF)

  • Compound Description: p‐[18F]MPPF is a novel serotonin 5‐HT1A antagonist developed for Positron Emission Tomography (PET) imaging. This compound exhibits high selectivity for 5‐HT1A receptors and has been used to study the distribution and binding characteristics of these receptors in the brain. []
  • Compound Description: Both p-MPPI and p-MPPF act as competitive antagonists for both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. These compounds have been instrumental in investigating the role of 5-HT1A receptors in various physiological processes. []

(Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine

  • Compound Description: This compound features a diphenylmethyl group attached to the piperazine nitrogen, similar to the target compound. The crystal structure of this compound has been analyzed to understand its conformation and crystal packing interactions. []
  • Compound Description: This compound was synthesized as a potential 5-HT1A receptor ligand and successfully labeled with a 99mTc-nitrido core for potential use in SPECT imaging. []

2-Amino-3-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-1,2,3-triazol-4-yl)propanoic acid

  • Compound Description: This methoxyphenyl piperazine derivative was synthesized and radiolabeled with 99mTc-tricarbonyl as a potential 5-HT1A receptor imaging agent. []
  • Compound Description: These p-MPPI derivatives were designed to investigate the effects of different substituents on 5-HT1A receptor binding affinity. The study found that larger substituents led to a decrease in affinity. []

1-Diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine

  • Compound Description: This anticonvulsant compound exhibits interesting photochromic properties in the solid state, changing color upon exposure to UV light. The color change is reversible upon heating or storage in the dark. []

1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxyphenyl)piperazine (IP-66)

  • Compound Description: IP-66 acts as a potent postsynaptic antagonist of α1-adrenoceptors and has been studied for its effects on vasoconstriction in rat mesenteric arteries. []
  • Compound Description: This compound was identified as a potential impurity in the synthesis of 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine. Analytical methods were developed to detect and quantify this nitrosamine impurity. []

DO3A-butyl-MPP

  • Compound Description: This macrocyclic compound, incorporating a 1-(2-methoxyphenyl)piperazine moiety, was designed for potential use as a brain imaging agent targeting 5-HT1A receptors. Metal complexes of DO3A-butyl-MPP were synthesized and evaluated for their potential in MRI, PET, and SPECT imaging. []

(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)

  • Compound Description: ST 280 represents a potent and selective dopamine D3 receptor ligand with a K(i) of 0.5 nM for the human D3 receptor. This compound emerged as a promising pharmacological tool for investigating D3 receptor-related functions. []

trans-1-(2-methoxyphenyl)-4-[4-(2-phthalimido)cyclohexyl]-piperazine chloride monohydrate

  • Compound Description: This compound, a rigid analog of the 5-HT1A antagonist NAN-190, has been synthesized and structurally characterized. Its design aimed to investigate the spatial requirements for ligand binding to serotonin receptors. []

    4-Substituted 1-(2-Methoxyphenyl)Piperazine Derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for antidepressant-like activity. The compounds exhibited high affinity for 5-HT1A and 5-HT7 receptors and demonstrated antidepressant effects in behavioral tests. [, ]
    • Compound Description: The crystal structure of this compound provides detailed information about its conformation and intermolecular interactions, which can be insightful for understanding the structural features of related compounds. []
    • Compound Description: The crystal structure of this compound, which contains a 4-(2-methoxyphenyl)piperazine-1-yl moiety, has been solved and provides details about its three-dimensional structure. []
    • Compound Description: This series of compounds was explored for their affinity and activity at 5-HT1A and 5-HT2A receptors. The study aimed to understand the impact of structural modifications on their interaction with these serotonin receptors. []

    3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

    • Compound Description: This compound features a 4-(2-methoxyphenyl)piperazin-1-yl group and its crystal structure has been reported, providing insights into its conformation and intermolecular interactions. []

    1-(4-Methoxyphenyl)-4-(2,2,4,6,7-Pentamethyl-2,3-Dihydro-1-Benzofuran-5-yl)Piperazine (TAK-357)

    • Compound Description: TAK-357, a highly lipophilic compound, is a potential therapeutic agent for Alzheimer's disease. Studies have investigated its pharmacokinetic properties and tissue distribution. []
    • Compound Description: This compound, synthesized and characterized spectroscopically, was evaluated for its cytotoxicity and anti-HIV-1 activity in MT-4 cells. []

    1-[2-(benzylthio)ethyl]-4-(5-iodo-2-methoxyphenyl)piperazine

    • Compound Description: This novel compound was synthesized, radiolabeled with iodine-125, and evaluated as a potential 5-HT1A receptor ligand for imaging studies. Biodistribution studies in rats showed promising results, suggesting its potential as an in vivo marker for 5-HT1A receptors. []

    4-[2-(Cycloalkanecarboxamido)ethyl]‐1‐(2‐methoxyphenyl)‐piperazines

    • Compound Description: These derivatives act as high-affinity agonists of 5-HT1A receptors. The study demonstrated the influence of the cycloalkane moiety on the affinity and activity of these compounds. []

    2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinone derivatives

    • Compound Description: These compounds, designed and synthesized as potential anxiolytic agents, were evaluated for their ability to reduce anxiety in mice using behavioral tests. Some derivatives showed promising antianxiety activity. []
    • Compound Description: This series of hybrid compounds, incorporating a 1-(2-methoxyphenyl)piperazine unit, were synthesized and evaluated for their activity at 5-HT1A and 5-HT2A serotonin receptors. Some derivatives exhibited high affinity for 5-HT1A receptors and showed agonist or antagonist activity depending on the length of the alkyl spacer. []
    • Compound Description: These derivatives, featuring a diphenylmethylpiperazine moiety, were synthesized as potential β-adrenergic receptor antagonists. Studies focused on their chromatographic separation and lipophilic properties. [, ]
    • Compound Description: The crystal structure of this compound, which contains a 1-(2-methoxyphenyl)piperazine moiety, has been determined, providing insights into its conformation. []

    Properties

    Product Name

    1-(diphenylmethyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine

    IUPAC Name

    (4-benzhydrylpiperazin-1-yl)-(2-methoxyphenyl)methanethione

    Molecular Formula

    C25H26N2OS

    Molecular Weight

    402.6 g/mol

    InChI

    InChI=1S/C25H26N2OS/c1-28-23-15-9-8-14-22(23)25(29)27-18-16-26(17-19-27)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3

    InChI Key

    RVAKAVGOYPBWLZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.